molecular formula C18H14ClN5O5S2 B2977023 N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide CAS No. 868973-58-4

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2977023
CAS No.: 868973-58-4
M. Wt: 479.91
InChI Key: PWMHJLQCORUHDT-UHFFFAOYSA-N
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Description

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a complex organic compound that features a thiadiazole ring, a nitrobenzamide group, and a chloro-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Attachment of the Nitrobenzamide Group: The nitrobenzamide moiety is introduced through a nucleophilic substitution reaction, where the amine group of the thiadiazole reacts with 2-nitrobenzoyl chloride.

    Introduction of the Chloro-Methoxyphenyl Group: The final step involves the coupling of the intermediate with 5-chloro-2-methoxyphenyl isocyanate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), various nucleophiles.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitrobenzamide group could be involved in redox reactions, while the thiadiazole ring might interact with metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide
  • N-(5-chloro-2-methoxyphenyl)-2-ethylbenzamide
  • N-(5-chloro-2-methoxyphenyl)-2-propylbenzamide

Uniqueness

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is unique due to the presence of the thiadiazole ring and the nitrobenzamide group, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable molecule for research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O5S2/c1-29-14-7-6-10(19)8-12(14)20-15(25)9-30-18-23-22-17(31-18)21-16(26)11-4-2-3-5-13(11)24(27)28/h2-8H,9H2,1H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMHJLQCORUHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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